5-(4-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
5-(4-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrrole carboxylic acids This compound is characterized by the presence of a 4-chlorobenzyl group attached to the pyrrole ring, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-chlorobenzyl chloride from 4-chlorotoluene through chlorination.
Pyrrole Formation: The pyrrole ring is synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Coupling Reaction: The 4-chlorobenzyl chloride is then coupled with the pyrrole ring using a base such as cesium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: 4-Chlorobenzoic acid or 4-chlorobenzyl alcohol.
Reduction: 4-Chlorobenzyl alcohol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antibacterial and antiviral properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in bacterial or viral replication, thereby inhibiting their activity.
Pathways Involved: It can interfere with metabolic pathways essential for the survival and proliferation of pathogens.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1H-pyrrole-2-carboxylic acid: Similar structure but with a phenyl group instead of a benzyl group.
5-(4-Bromobenzyl)-1H-pyrrole-2-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
5-(4-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of the 4-chlorobenzyl group, which imparts distinct electronic and steric properties, influencing its reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C12H10ClNO2 |
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Molecular Weight |
235.66 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C12H10ClNO2/c13-9-3-1-8(2-4-9)7-10-5-6-11(14-10)12(15)16/h1-6,14H,7H2,(H,15,16) |
InChI Key |
JXHGILSAFBKVSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(N2)C(=O)O)Cl |
Origin of Product |
United States |
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